N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide
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Overview
Description
N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is a chemical compound with the molecular formula C6H6N4O3. It is known for its unique structure, which includes a pyrimidine ring and a formohydrazide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde with formohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
- 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Uniqueness
N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is unique due to its specific combination of a pyrimidine ring and a formohydrazide group.
Properties
CAS No. |
14161-02-5 |
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Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-[(E)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]formamide |
InChI |
InChI=1S/C6H6N4O3/c11-3-8-7-2-4-1-5(12)10-6(13)9-4/h1-3H,(H,8,11)(H2,9,10,12,13)/b7-2+ |
InChI Key |
VJRDAHMZOASJSX-FARCUNLSSA-N |
Isomeric SMILES |
C1=C(NC(=O)NC1=O)/C=N/NC=O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C=NNC=O |
Origin of Product |
United States |
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